

Enlimomab: Application Notes and Protocols for Immunohistochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enlimomab

Cat. No.: B1176203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Enlimomab** in immunohistochemistry (IHC). **Enlimomab** is a murine IgG2a monoclonal antibody that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.^[1] ICAM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.^[1] It plays a crucial role in the immune response by mediating leukocyte adhesion to the endothelium and facilitating their transendothelial migration to sites of inflammation.^[1]

Product Information

Property	Specification
Antibody Name	Enlimomab (also known as B1R1-1, R6.5)
Target Antigen	Human Intercellular Adhesion Molecule-1 (ICAM-1), CD54
Isotype	Murine IgG2a
Clonality	Monoclonal
Specificity	Human

ICAM-1 Expression and Subcellular Localization

ICAM-1 is constitutively expressed at low levels on various cell types, including endothelial cells, fibroblasts, and some leukocytes.[1] Its expression is significantly upregulated in response to inflammatory stimuli such as cytokines (TNF- α , IL-1 β , IFN- γ).[2] In IHC, ICAM-1 staining is typically observed on the plasma membrane.

Quantitative Data: ICAM-1 Immunoreactivity in Human Tissues

The following table summarizes the expected immunoreactivity of ICAM-1 in various human tissues based on a semi-quantitative scoring system (0: absent, 1+: weak, 2+: moderate, 3+: strong). This data is compiled from studies using anti-ICAM-1 antibodies and can serve as a reference for expected staining patterns with **Enlimomab**.

Tissue	Normal Tissue Score	Malignant Tissue Score	Metastatic Tissue Score
Spleen	3+	N/A	N/A
Tonsil	2+	N/A	N/A
Kidney	1+	2+	2+
Lung	0	2+	2+
Colon	0	1+	2+
Breast	0	1+	1+
Prostate	0	1+	1+
Pancreas	0	1+	1+
Ovary	0	1+	1+
Cerebrum	0	1+	1+

Data adapted from a study on ICAM-1 immunoreactivity in human tumors, metastases, and normal tissues.[2] Note that staining intensity can vary depending on the specific tissue sample and the inflammatory state.

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on established IHC procedures for anti-ICAM-1 antibodies. Optimal conditions for **Enlimomab** should be determined experimentally by the end-user.

Protocol 1: Immunohistochemistry of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for staining FFPE tissue sections with **Enlimomab**.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris, 1 mM EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- **Enlimomab** (anti-ICAM-1) antibody
- Biotinylated secondary antibody (anti-mouse IgG)
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain

- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Immerse in 100% ethanol (2 x 3 minutes).
 - Immerse in 95% ethanol (1 x 3 minutes).
 - Immerse in 70% ethanol (1 x 3 minutes).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in pre-heated Antigen Retrieval Buffer.
 - Heat at 95-100°C for 20-45 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse with deionized water.
- Peroxidase Block:
 - Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
- Primary Antibody Incubation:

- Dilute **Enlimomab** to the optimal concentration (start with a range of 1:100 to 1:500) in antibody diluent.
- Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with PBS.
 - Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Rinse with PBS.
 - Incubate with Streptavidin-HRP for 30 minutes at room temperature.
 - Rinse with PBS.
- Chromogen Development:
 - Incubate sections with DAB substrate until the desired brown color develops (monitor under a microscope).
 - Rinse with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded alcohols and xylene.
 - Coverslip with mounting medium.

Protocol 2: Immunohistochemistry of Frozen Tissues

This protocol is suitable for staining fresh or frozen tissue sections.

Materials:

- Frozen tissue sections on charged slides
- Acetone or Paraformaldehyde (4%) for fixation
- PBS (Phosphate Buffered Saline)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- **Enlimomab** (anti-ICAM-1) antibody
- Biotinylated secondary antibody (anti-mouse IgG)
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Aqueous mounting medium

Procedure:

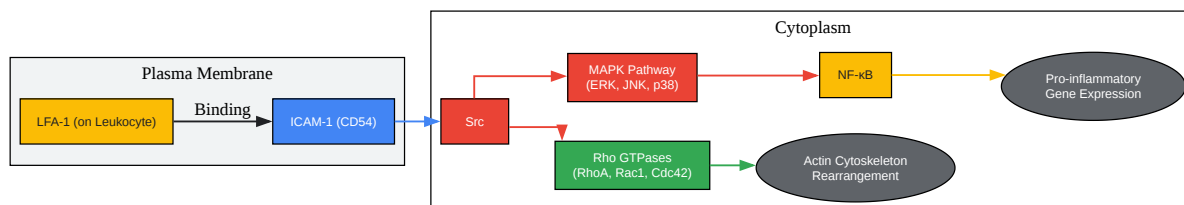
- Fixation:
 - Air dry frozen sections for 30 minutes at room temperature.
 - Fix in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.
 - Rinse with PBS.
- Peroxidase Block:
 - Incubate sections in 3% hydrogen peroxide for 10 minutes.
 - Rinse with PBS.
- Blocking:

- Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute **Enlimomab** to the optimal concentration (start with a range of 1:100 to 1:500) in antibody diluent.
 - Incubate sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody and Detection:
 - Rinse slides with PBS.
 - Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Rinse with PBS.
 - Incubate with Streptavidin-HRP for 30 minutes at room temperature.
 - Rinse with PBS.
- Chromogen Development:
 - Incubate sections with DAB substrate until the desired brown color develops.
 - Rinse with deionized water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Rinse with water.
 - Coverslip with aqueous mounting medium.

Visualization of Signaling Pathways and Workflows

ICAM-1 Signaling Pathway

The binding of ligands, such as the LFA-1 integrin on leukocytes, to ICAM-1 on the surface of endothelial cells triggers a cascade of intracellular signaling events. This "outside-in" signaling leads to cytoskeletal rearrangements and the activation of pro-inflammatory pathways.

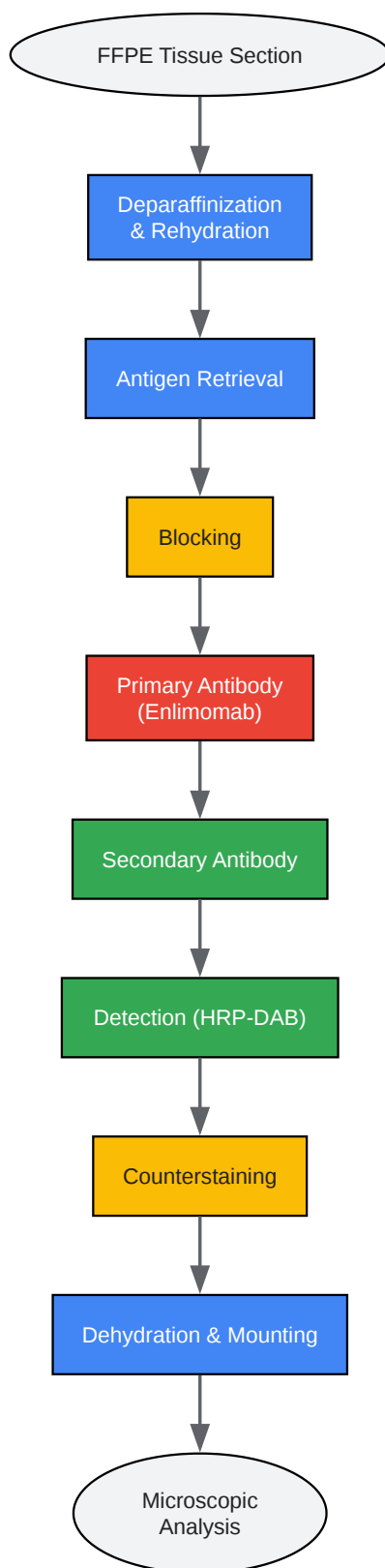


[Click to download full resolution via product page](#)

Caption: Simplified ICAM-1 signaling pathway upon ligand binding.

Experimental Workflow for FFPE IHC

The following diagram illustrates the key steps in the immunohistochemical staining of formalin-fixed, paraffin-embedded tissue sections.



[Click to download full resolution via product page](#)

Caption: Workflow for IHC staining of FFPE tissue sections.

Logical Relationship: Troubleshooting IHC Staining

This diagram outlines a logical approach to troubleshooting common issues encountered during immunohistochemistry.

Caption: Troubleshooting common IHC staining issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enlimomab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Immunoreactivity of ICAM-1 in Human Tumors, Metastases and Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enlimomab: Application Notes and Protocols for Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176203#using-enlimomab-for-immunohistochemistry-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com